molecular formula C7H12ClN3OS B595850 2-Morpholinothiazol-4-amine hydrochloride CAS No. 170492-30-5

2-Morpholinothiazol-4-amine hydrochloride

Cat. No.: B595850
CAS No.: 170492-30-5
M. Wt: 221.703
InChI Key: QJQUSMDFUVPOFD-UHFFFAOYSA-N
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Description

2-Morpholinothiazol-4-amine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for the development of novel therapeutic agents . Its structure incorporates both 2-aminothiazole and morpholine rings, which are recognized as privileged pharmacophores in the design of biologically active molecules . The 2-aminothiazole scaffold is a characteristic structure in drug development, demonstrated to possess a wide array of biological activities, including antitumor, antiviral, and antibacterial properties . This makes derivatives of 2-aminothiazole, such as this compound, highly valuable for constructing compounds with potential anticancer effects . Research into 2-aminothiazole-based compounds has shown them to be potent inhibitors against various cancer cell lines, including human leukemia cells, and they have been investigated as inhibitors of specific molecular targets like Poly(ADP-Ribose) Polymerase-1 (PARP-1) and KPNB1 . Furthermore, the morpholine ring is a common component in pharmaceuticals and is often utilized in medicinal chemistry to fine-tune the properties of drug candidates. The specific structure of this compound renders it a promising precursor for the synthesis of molecules targeted for pharmaceutical applications, particularly in the realms of antifungal agents and potential treatments for neurological disorders . As a bifunctional heterocyclic building block, it enables researchers to explore structure-activity relationships and develop new chemical entities for probing biological pathways and combating diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c8-6-5-12-7(9-6)10-1-3-11-4-2-10;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQUSMDFUVPOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Morpholinothiazol 4 Amine Hydrochloride

Established Synthetic Routes to the 2-Morpholinothiazol-4-amine (B1416146) Core

The construction of the 2-morpholinothiazol-4-amine core can be achieved through various synthetic strategies, primarily involving the formation of the thiazole (B1198619) ring followed by or concurrent with the introduction of the morpholine (B109124) and amine functionalities.

The Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone for the preparation of thiazole derivatives. wikipedia.org This method typically involves the condensation reaction between an α-haloketone and a thioamide. nih.govresearchgate.net In the context of 2-morpholinothiazol-4-amine, a key starting material is a morpholine-containing thiourea (B124793).

A general representation of the Hantzsch synthesis applicable to the target scaffold is the reaction of an α-halo-carbonyl compound with a substituted thiourea. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with various thioureas under microwave irradiation has been shown to produce 2-aminothiazole (B372263) derivatives in high yields. nih.gov While not a direct synthesis of the title compound, this demonstrates the versatility of the Hantzsch reaction.

Modifications of the classical Hantzsch synthesis often focus on the in situ generation of the α-haloketone. For example, a one-pot synthesis of 2-aminothiazoles has been developed from methyl aryl ketones and thiourea using an iron-iodine catalytic system, which generates the α-iodoketone in the reaction medium. researchgate.net

A relevant example is the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, where 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones were reacted with substituted thioureas. The use of microwave heating significantly reduced reaction times and improved yields compared to conventional heating. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

ReactantsCatalyst/SolventConditionsProduct TypeReference
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanol (B129727)Microwave, 90 °C, 30 minN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine nih.gov
Methyl aryl ketone, ThioureaFe/I₂Reflux2-Aminothiazole derivative researchgate.net
α-haloketone, ThioamideEthanol (B145695)Reflux2-Aminothiazole derivative derpharmachemica.com

Beyond the Hantzsch synthesis, other cyclization methods have been employed to construct the 2-aminothiazole core. One such approach involves the reaction of isothiocyanates with amidines or guanidines and halomethylenes. nih.gov Another strategy is the cyclization of key intermediates derived from hydrazine (B178648) carbothioamides with phenacyl bromides. mdpi.com

A notable synthesis of a related benzothiazole (B30560) derivative, methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate, was achieved by reacting methyl 4-amino-3-morpholinobenzoate with bromine and potassium thiocyanate (B1210189) in glacial acetic acid. nih.gov This method highlights a different approach to forming the thiazole ring onto a pre-existing morpholine-containing aromatic amine.

The morpholine group can be introduced at various stages of the synthesis. researchgate.net One common method is the nucleophilic substitution of a suitable leaving group on the thiazole ring with morpholine. For example, a 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide can be reacted with morpholine to yield the corresponding 2-morpholinoacetamide (B1268899) derivative. nih.gov This approach is particularly useful when a pre-functionalized thiazole core is available.

In the synthesis of morpholine-derived thiazoles as carbonic anhydrase inhibitors, the general procedure involved reacting α-bromoketones with thiosemicarbazide (B42300) in ethanol to form the aminothiazole, which could then be further functionalized. nih.gov Although this doesn't directly install the morpholine on the thiazole ring, it sets the stage for its later introduction.

The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the solubility and stability of a basic compound. nih.gov For an organic amine, this is typically achieved by treating a solution of the free base with hydrochloric acid. google.com

A general method for preparing hydrohalide salts involves dissolving the free base of the organic amine in a protic solvent, such as an alcohol, and then adding a trialkylsilylhalogenide, like trimethylsilyl (B98337) chloride. This in situ generates hydrochloric acid and induces the precipitation of the hydrochloride salt. google.com Alternatively, a solution of hydrochloric acid in a suitable solvent like ethanol or diethyl ether can be added to a solution of the amine. The pKa difference between the amine and the acid is a critical factor, with a difference greater than two to three units generally favoring salt formation. nih.gov

Functional Group Interconversions on the Thiazole Moiety

Once the 2-morpholinothiazol-4-amine core is synthesized, further derivatization can be carried out to explore structure-activity relationships.

The amino group at the C-4 position of the thiazole ring is a key site for functionalization. While specific examples for the C-4 amino group of 2-morpholinothiazol-4-amine are not extensively documented in the provided search results, general principles of amine derivatization can be applied. The reactivity of the amino group on the thiazole ring allows for a variety of transformations.

For instance, the amino group of 2-aminothiazole derivatives can be acylated using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270). nih.govmdpi.com Another common transformation is the reaction with isocyanates to form ureas. Rostom and coworkers reported the derivatization of the 2-amino group of a thiazole into a substituted ureido functionality, which led to a significant enhancement in anticancer activity. nih.gov Similarly, reaction with isothiocyanates would yield the corresponding thioureas.

The synthesis of N-thiazolyl amide fluoroquinolone derivatives involved the derivatization of an amino group on a thiazole ring through an EDCI-mediated coupling with a carboxylic acid, demonstrating another route for amide formation. nih.gov

Table 2: Potential Derivatization Reactions at the C-4 Amino Group

ReagentProduct Functional GroupGeneral ConditionsReference Principle
Acyl Chloride/AnhydrideAmideBase (e.g., pyridine) nih.govmdpi.com
IsocyanateUreaInert solvent nih.gov
IsothiocyanateThioureaInert solvent nih.gov
Carboxylic AcidAmideCoupling agent (e.g., EDCI) nih.gov

Substitutions and Derivatizations at the C-5 Position

One established method for the derivatization at the C-5 position involves the reaction of 2-aminothiazole with various reagents to introduce substituents. For instance, the reaction with arylazo moieties has been used to create 2-amino-4-phenyl-5-phenylazothiazole derivatives. nih.gov Subsequent acylation of the 2-amino group with substituted aromatic acid chlorides, following the Schotten-Bauman protocol, yields a range of amide derivatives. nih.gov

Another approach involves the introduction of a carboxanilide side chain at the C-5 position. This has been achieved through the reaction of 3-ethoxy-N-arylpropenamides with N-bromosuccinimide (NBS), leading to the formation of 2-aminothiazole-5-carbamides. nih.gov Additionally, the incorporation of a bromo group at the C-5 position has been shown to be a viable strategy. nih.gov

The synthesis of 2-aminothiazole-5-carboxylates represents another key derivatization. One method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to generate an α-bromo-α-formylacetate hemiacetal intermediate. nih.gov This intermediate can then undergo cyclization with thioureas to yield the desired 2-aminothiazole-5-carboxylates. nih.gov An alternative route involves the reaction of a trichloroether with diethylene glycol to form a cyclic acetal, which can also be converted to a 2-aminothiazole derivative. nih.gov

Table 1: Examples of Reagents for C-5 Position Derivatization

Reagent/MethodResulting Substituent/DerivativeReference
Arylazo compoundsPhenylazo group nih.gov
3-Ethoxy-N-arylpropenamides and NBSCarboxanilide side chain nih.gov
N-Bromosuccinimide (NBS)Bromo group nih.gov
Ethyl β-ethoxyacrylate and NBSCarboxylate group nih.gov

Derivatization Strategies on the Morpholine Ring System

The morpholine ring of 2-morpholinothiazol-4-amine hydrochloride offers multiple avenues for chemical modification, including N-alkylation, N-acylation, and stereoselective modifications. These derivatizations can alter the compound's physicochemical properties.

N-alkylation of the morpholine nitrogen is a common strategy to introduce a variety of substituents. This can be achieved by reacting the morpholine derivative with different alkylating agents. For example, N-alkylation of morpholine with alcohols can be catalyzed by systems like CuO–NiO/γ–Al2O3. researchgate.net The reaction of morpholine with methanol over this catalyst has been shown to produce N-methylmorpholine with high conversion and selectivity. researchgate.net The reactivity, however, can be influenced by the nature of the alcohol, with primary alcohols generally being more reactive than secondary alcohols due to steric effects. researchgate.net Another method involves the potassium tert-butoxide (KOt-Bu)-promoted ring-opening N-alkylation of related heterocyclic systems to introduce N-substituents. beilstein-journals.org

N-acylation provides another route for derivatization. The reaction of 2-aminothiazole derivatives with acid chlorides or acyl chlorides can introduce acyl groups onto the nitrogen atom. nih.govmdpi.com For instance, the acylation of 2-amino-4-phenyl-5-phenylazothiazole with various substituted aromatic acid chlorides has been reported. nih.gov

The synthesis of chiral morpholine derivatives is of significant interest due to the importance of stereochemistry in bioactive molecules. Several stereoselective synthetic methods have been developed.

One approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info For example, the use of bromine as an electrophile can lead to the formation of chiral morpholines with specific diastereoselectivity. banglajol.info Another strategy is the copper-promoted oxyamination of alkenes, which allows for the simultaneous addition of an oxygen and a nitrogen atom across a double bond to form 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Palladium-catalyzed hydroamination reactions have also been employed for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org

The development of chiral morpholine scaffolds has been a focus of research, with methods available for producing specific enantiomers. nih.gov For instance, the synthesis of (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine highlights the generation of a potent and selective antagonist through stereospecific synthesis. nih.govnih.gov

Table 2: Stereoselective Synthesis Methods for Morpholine Derivatives

MethodStarting MaterialKey FeaturesReference
Electrophile-induced cyclizationN-allyl-β-amino alcoholsUse of bromine as electrophile, yields chiral morpholines banglajol.info
Copper-promoted oxyaminationAlkenesSimultaneous O and N addition, high diastereoselectivity nih.gov
Palladium-catalyzed hydroaminationCarbamate-protected aziridinesStereoselective formation of 2,5-disubstituted morpholines rsc.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of thiazole derivatives is gaining traction, aiming to reduce the environmental impact of chemical processes. bepls.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free reaction conditions offer a significant green advantage by eliminating the use of often hazardous organic solvents. nih.govresearchgate.net The synthesis of Hantzsch thiazole derivatives has been successfully carried out under solvent-free conditions, often involving a one-pot, multi-component procedure. researchgate.netnih.gov These reactions can be promoted by grinding or microwave irradiation. bepls.comnih.gov

Aqueous medium synthesis is another key green chemistry approach. scilit.comresearchgate.net The synthesis of 2-aminothiazole and its derivatives has been achieved in water, sometimes catalyzed by reagents like diammonium hydrogen phosphate (B84403) and DABCO. scilit.com The use of β-cyclodextrin in aqueous phase synthesis of thiazoles has also been reported, which can act as a supramolecular catalyst. mdpi.comrsc.org

The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry as it can lead to higher efficiency and reduced waste. scilit.comrsc.org Various catalytic systems have been developed for the synthesis of thiazole derivatives.

For the synthesis of 2-aminothiazoles, catalysts such as silica-supported tungstosilisic acid have been used in multi-component reactions, offering the advantage of being recoverable and reusable. nih.gov Magnetic nanocatalysts, like Ca/4-MePy-IL@ZY-Fe3O4, have also been employed, allowing for easy separation from the reaction mixture using a magnet and subsequent reuse. rsc.org The reusability of such catalysts has been demonstrated over multiple cycles without significant loss of activity. rsc.orgresearchgate.net

Biocatalysts are also emerging as an environmentally friendly option. nih.govacs.org For example, a biocatalyst derived from chitosan (B1678972) has been used for the ultrasound-assisted synthesis of thiazole derivatives, demonstrating good reusability. nih.govacs.org Enzymes, such as trypsin from porcine pancreas, have also been shown to catalyze the one-pot multicomponent synthesis of thiazole derivatives under mild conditions. nih.gov

Table 3: Green Catalytic Approaches for Thiazole Synthesis

CatalystReaction TypeKey AdvantagesReference
Silica-supported tungstosilisic acidMulti-component synthesis of Hantzsch thiazolesReusable, efficient under conventional heating or ultrasonic irradiation nih.gov
Magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4)One-pot synthesis of 2-aminothiazolesMagnetically separable, reusable, high efficiency rsc.org
Chitosan-based biocatalystUltrasound-assisted synthesis of thiazolesEco-friendly, reusable, mild reaction conditions nih.govacs.org
Trypsin from porcine pancreasOne-pot multicomponent synthesis of thiazolesMild conditions, high yields, chemoenzymatic approach nih.gov

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com It is a fundamental aspect of green chemistry, aiming to minimize waste at the molecular level. The percentage atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 youtube.com

Reaction efficiency, often represented by the reaction yield, is a practical measure of how much of the desired product is actually obtained from a chemical reaction compared to the theoretical maximum. A high reaction yield is crucial for the economic feasibility of a synthetic process.

To illustrate the application of these principles to the synthesis of this compound, a common synthetic pathway involves the reaction of morpholine-4-carbothioamide (B78428) with an appropriate α-haloketone or its equivalent, followed by hydrochloride salt formation.

A plausible and frequently employed method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. In the context of preparing 2-Morpholinothiazol-4-amine, this would typically involve the reaction of morpholine-4-carbothioamide with a 3-halo-2-oxopropanal derivative.

Illustrative Synthetic Scheme:

A potential synthesis could involve the reaction of morpholine-4-carbothioamide with 1,3-dichloroacetone, followed by hydrolysis and subsequent amination to form the 4-amino group. The final step would be the formation of the hydrochloride salt.

Data on Reaction Efficiency:

Atom Economy Calculation Example:

To provide a concrete example of an atom economy calculation, let's consider a hypothetical reaction for a key intermediate in the synthesis of a related thiazole derivative. The calculation requires the molecular weights of all reactants and the desired product.

Reactant/Product Molecular Formula Molecular Weight ( g/mol )
Reactant AC₅H₁₀N₂OS146.21
Reactant BC₃H₄Cl₂O126.97
Desired Product C₈H₁₁ClN₂OS 218.70
By-product 1HCl36.46
By-product 2H₂O18.02

Note: This is a hypothetical example for illustrative purposes as specific reactant data for the target compound is not available.

In this hypothetical scenario, the atom economy would be calculated as:

% Atom Economy = (218.70 / (146.21 + 126.97)) x 100 ≈ 79.9%

This calculation highlights that even with a seemingly efficient reaction, a significant portion of the reactant atoms may end up in by-products, underscoring the importance of designing synthetic routes with high atom economy.

The pursuit of higher reaction efficiency and atom economy in the synthesis of this compound and its derivatives is an ongoing endeavor in medicinal and process chemistry. The development of catalytic methods, one-pot reactions, and the use of greener solvents are key strategies being explored to improve the sustainability of these processes.

Chemical Derivatization of this compound

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Morpholinothiazol 4 Amine Hydrochloride and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-Morpholinothiazol-4-amine (B1416146) hydrochloride and its analogues. It provides detailed information about the atomic arrangement, conformation, and electronic environment within the molecule. For aminothiazole derivatives, NMR is used to confirm the identity and structure of newly synthesized compounds. nih.govacs.org The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the molecular structure, allowing for the precise mapping of atoms and functional groups. For instance, in a related analogue, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the protons of the amino group (-NH₂) appear at a chemical shift of δ 6.82 ppm, while the thiazole (B1198619) ring proton (-CH) is observed at δ 7.13 ppm. nanomedicine-rj.com

While one-dimensional (1D) NMR provides fundamental data, multi-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures. These methods reveal correlations between different nuclei, confirming the molecule's bonding framework.

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the proton networks within the morpholine (B109124) ring and any alkyl or aryl substituents on the thiazole core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon, which is crucial for a molecule with multiple CH, CH₂, and CH₃ groups.

The application of these techniques is standard practice in the characterization of novel heterocyclic compounds, including complex 2-aminobenzothiazole (B30445) derivatives, ensuring the correct structural assignment. acs.org

Table 1: Representative NMR Chemical Shift Data for a 2-Morpholinothiazole Analogue This interactive table provides typical chemical shift (δ) values in ppm for a compound structurally related to 2-Morpholinothiazol-4-amine, based on published data for analogues. core.ac.uk

Nucleus Functional Group Typical Chemical Shift (δ) in ppm
¹H Morpholine Protons (CH₂) 3.72 - 3.76
¹H Aromatic Protons (CH) 6.93 - 7.54
¹H Pyridine (B92270) Proton (CH) 8.29
¹³C Morpholine Carbons (CH₂) ~50 - 67
¹³C Thiazole Carbons ~100 - 170

The crystalline form of a pharmaceutical compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to investigate and differentiate these solid forms, such as polymorphs, solvates, and salts. researchgate.net Unlike techniques that rely on long-range crystalline order, ssNMR provides information at the molecular level, making it ideal for characterizing materials that may be partially ordered or amorphous. researchgate.net It can distinguish between different crystal packing arrangements by detecting subtle changes in the chemical shifts and relaxation times of nuclei like ¹³C and ¹⁵N. researchgate.netnih.gov This capability, often combined with computational methods in an approach known as "NMR Crystallography," is crucial for ensuring the consistency and stability of a pharmaceutical solid. researchgate.net

The synergy between experimental NMR and computational chemistry provides a high level of confidence in structural assignments. Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts for a proposed structure. These predicted values can then be compared with the experimental spectrum. A strong correlation between the calculated and observed shifts serves as powerful evidence for the correctness of the assigned structure. This combined approach is increasingly used to resolve ambiguities in complex molecules. researchgate.net

Mass Spectrometry (MS) Applications in Compound Identification and Metabolic Studies (Preclinical)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is fundamental in confirming the molecular weight of synthesized compounds like 2-Morpholinothiazol-4-amine hydrochloride and is a key tool in preclinical metabolic studies. acs.orgnih.gov The 2-aminothiazole (B372263) group has been identified as a structure that can be susceptible to metabolic activation, making the study of its metabolic fate particularly important. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its mass. For a novel compound, confirming that the experimentally determined elemental composition matches the theoretical formula is a critical step in its identification. For example, in the characterization of a closely related thiazolo[4,5-b]pyridine (B1357651) derivative, HRMS was used to confirm the elemental formula, with the observed mass (382.0181) closely matching the calculated mass (382.0178). core.ac.uk

In tandem mass spectrometry (MS/MS), a specific ion (often the protonated molecule, [M+H]⁺) is selected and fragmented by collision with an inert gas. nih.gov The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. Analyzing these fragments allows researchers to deduce the structure of the parent molecule. For a compound like this compound, characteristic fragmentation pathways would likely include:

Loss of the morpholine ring or parts thereof.

Cleavage of the thiazole ring.

Loss of small neutral molecules like CO or H₂S.

Systematic studies of the fragmentation patterns of related heterocyclic classes, such as ketamine analogues or nitazenes, have established clear rules that can be applied to predict and identify the structure of new derivatives encountered in various samples. nih.govmdpi.com This analysis is also crucial in identifying metabolites, where the addition of functional groups (e.g., hydroxylation) by metabolic enzymes results in predictable mass shifts in both the parent and fragment ions.

Table 2: Hypothesized Mass Spectrometry Fragmentation for 2-Morpholinothiazol-4-amine This interactive table outlines potential fragmentation patterns and the corresponding mass-to-charge (m/z) ratios for the parent compound, based on general principles of mass spectrometry. mdpi.comresearchgate.netyoutube.com

Ion Description Proposed Fragmentation Expected m/z (for C₇H₁₁N₃OS)
Molecular Ion [M]⁺ Intact molecule radical cation 185.06
Protonated Molecule [M+H]⁺ Intact molecule plus a proton 186.07
Fragment 1 Loss of C₄H₈O (morpholine moiety) 99.03
Fragment 2 Cleavage of morpholine ring (loss of C₂H₄O) 142.05

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-amino-4-(4-methoxyphenyl)-1,3-thiazole
2-aminobenzothiazole
2-morpholinothiazolo[4,5-b]pyridine
Pramipexole

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.org In this method, one or more atoms in a reactant molecule are replaced with a heavier, stable isotope (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N) or a radionuclide. wikipedia.org By tracking the position of these labels in the final products and intermediates, chemists can deduce bond-forming and bond-breaking steps.

While direct studies employing isotopic labeling for the specific synthesis of this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its formation. For instance, in the well-known Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, isotopic labeling could clarify the sequence of events. youtube.com

A hypothetical study might involve the synthesis of a thioamide precursor with a ¹⁵N-labeled nitrogen atom. Upon reaction to form the thiazole ring, the location of the ¹⁵N atom in the final this compound product, as determined by mass spectrometry or ¹⁵N NMR spectroscopy, would confirm its incorporation into the heterocyclic ring structure. Similarly, deuterating specific positions on the morpholine ring could provide information on its stability and potential involvement in side reactions under various conditions. For thiazole itself, H/D exchange studies have been used to understand the reactivity of different positions on the ring under acidic or basic conditions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

For this compound, a single-crystal X-ray analysis would provide precise data on the geometry of the morpholine and thiazole rings. While a specific structure for the title compound is not publicly deposited, analysis of related structures containing morpholine or thiazole hydrochloride moieties allows for an educated prediction of its solid-state characteristics. For example, studies on other amine hydrochlorides reveal that the protonation typically occurs on the most basic nitrogen atom. researchgate.net In this case, protonation of the exocyclic primary amine or the morpholine nitrogen would be expected, leading to the formation of a robust hydrogen-bonding network with the chloride anion.

The morpholine ring is known to adopt a chair conformation in the solid state. mdpi.comresearchgate.net The crystal system for such compounds is often monoclinic, with space groups like P2₁/c being common for morpholine-containing molecules. mdpi.comresearchgate.net The analysis would also detail how molecules pack together, revealing crucial intermolecular interactions such as N-H···Cl, N-H···N, and C-H···O hydrogen bonds, which stabilize the crystal lattice.

Table 1: Typical Crystallographic Parameters for Morpholine and Amine Hydrochloride Containing Compounds

Parameter Typical Value/Observation Significance
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c, C2/c Defines the symmetry elements within the unit cell. mdpi.comresearchgate.net
Conformation Chair The morpholine ring typically adopts a stable chair conformation. mdpi.com
Hydrogen Bonding N-H···Cl⁻ Strong interactions form between the protonated amine and the chloride ion.

This table is generated based on typical findings for related structures and serves as a predictive guide.

To understand how a molecule like this compound might interact with a biological target, co-crystallization is a vital technique. youtube.com This process involves crystallizing a target protein or enzyme in the presence of the ligand (the molecule of interest). nih.govyoutube.com The resulting crystal contains the protein-ligand complex, and its X-ray diffraction analysis reveals the exact binding mode of the ligand within the protein's active site. youtube.com

This technique provides a static snapshot of the molecular recognition event, showing the specific amino acid residues that interact with the ligand. For an amine hydrochloride, the analysis would highlight key hydrogen bonds between the protonated amine and acidic residues (like aspartate or glutamate), as well as interactions involving the morpholine's oxygen atom (as a hydrogen bond acceptor) and the thiazole ring (potentially through π-π stacking with aromatic residues like phenylalanine or tyrosine). nih.gov This structural information is invaluable for structure-based drug design, enabling chemists to modify the ligand to improve its binding affinity and selectivity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and studying molecular interactions, as the vibrational frequencies are sensitive to the chemical environment of the atoms.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Each functional group has a characteristic absorption frequency range, making IR spectroscopy a powerful tool for qualitative analysis.

For this compound, the IR spectrum would exhibit a series of characteristic bands confirming the presence of its key structural components. The morpholine ring would show C-H stretching vibrations, typically in the 2850-3000 cm⁻¹ region, and a prominent C-O-C ether stretch around 1100 cm⁻¹. researchgate.net The thiazole ring has characteristic ring stretching vibrations, often appearing in the 1500-1650 cm⁻¹ range. cdnsciencepub.comnih.gov The presence of the primary amine hydrochloride would be indicated by broad N-H stretching bands in the 2400-3200 cm⁻¹ region, which are characteristic of ammonium (B1175870) salts, and N-H bending vibrations around 1500-1600 cm⁻¹.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Amine Salt (-NH₃⁺) N-H Stretch 2400 - 3200 (broad)
Amine Salt (-NH₃⁺) N-H Bend 1500 - 1600
Morpholine C-H Stretch 2850 - 3000
Morpholine C-O-C Stretch ~1115
Thiazole Ring C=N / C=C Stretch 1500 - 1650

This table is a prediction based on established group frequencies for the constituent parts of the molecule.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light (from a laser) off a sample and analyzing the frequency shift of the scattered light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiazole ring and the C-S stretching vibration, which can be weak in the IR spectrum. scielo.org.mx The symmetric C-H stretching of the morpholine ring would also be expected to yield a strong Raman signal. researchgate.net By comparing the IR and Raman spectra, a more complete picture of the molecule's vibrational modes can be assembled, aiding in a comprehensive structural confirmation.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods employed to investigate the stereochemistry of chiral molecules. These techniques measure the differential interaction of a substance with left- and right-circularly polarized light, providing unique information about the three-dimensional arrangement of atoms in enantiomers and diastereomers.

However, the application of chiroptical spectroscopy is contingent upon the presence of chirality in the molecule of interest. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD or ORD signal.

The chemical structure of this compound lacks a stereocenter (a carbon atom bonded to four different substituents) or any other element of chirality such as axial, planar, or helical chirality. As a result, the molecule is achiral. Its structure is superimposable on its mirror image, and consequently, it does not exist as a pair of enantiomers.

Because this compound is an achiral compound, it does not rotate plane-polarized light and is optically inactive. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for its analysis. There are no enantiomers to characterize, and the compound will not produce a signal in a CD or ORD spectrometer. Any study of its analogues using these techniques would require the introduction of a chiral center or other chiral element into the molecular structure.

Molecular and Cellular Biological Investigations of 2 Morpholinothiazol 4 Amine Hydrochloride

Identification and Characterization of Molecular Targets

The aminothiazole scaffold, particularly when substituted with a morpholine (B109124) ring, has been identified as a pharmacophore with affinity for several important biological targets. Research has focused on its role in enzyme inhibition and receptor binding.

Cyclin-Dependent Kinases (CDKs): The 2-aminothiazole (B372263) core is a well-established scaffold for the development of potent inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. nih.govbenthamscience.commdpi.com Deregulation of CDK activity is a hallmark of many cancers, making them a key therapeutic target. nih.govmdpi.com High-throughput screening has identified aminothiazole derivatives as effective inhibitors of CDK2. nih.gov For instance, studies on aminothiazole analogs have demonstrated that they can achieve IC₅₀ values in the low nanomolar range (1-10 nM) for CDK2 inhibition. nih.gov Mechanism of action studies confirm that these inhibitors reduce the phosphorylation of key CDK2 substrates like the Retinoblastoma protein (Rb) and histone H1, leading to cell cycle arrest. mdpi.comnih.gov

Carbonic Anhydrases (CAs): Derivatives of 2-morpholinothiazole have been explored as a non-sulfonamide class of carbonic anhydrase (CA) inhibitors. A novel series of 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives demonstrated inhibitory activity against several human (h) CA isoforms. These compounds showed good activity against hCA II, hCA IX, and hCA XII, while being inactive against hCA I. The physiologically significant cytosolic isoform hCA II was inhibited with Kᵢ values ranging from 9.3 to 77.7 μM. The transmembrane, tumor-associated isoforms hCA IX and hCA XII were also inhibited, with Kᵢ values in the ranges of 54.7-96.7 μM and 4.6-8.8 μM, respectively.

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 2-Morpholinothiazole Derivatives
IsoformInhibition Constant (Kᵢ) RangeSignificance
hCA I>100 μM (Inactive)Cytosolic isoform
hCA II9.3 - 77.7 μMPhysiologically important cytosolic isoform
hCA IX54.7 - 96.7 μMTumor-associated transmembrane isoform
hCA XII4.6 - 8.8 μMTumor-associated transmembrane isoform

Dopamine Receptors: The morpholine moiety present in the subject compound is found in other molecules that target dopamine receptors. For example, a series of 2,4-disubstituted morpholines was synthesized and evaluated for affinity at human dopamine receptors. One orally bioavailable compound from this series demonstrated nanomolar affinity for the human D4 receptor with over 1000-fold selectivity against the D2 receptor. nih.gov While not identical, this suggests that the morpholine group can be a key feature for potent and selective dopamine receptor ligands.

Monoamine Transporters: The thiazole (B1198619) nucleus is a component of compounds designed to interact with monoamine transporters. nih.gov A study of 3β-(4-substituted phenyl)-2β-[5-(substituted phenyl)thiazol-2-yl]tropanes revealed that these compounds generally exhibit higher binding affinity for the dopamine transporter (DAT) compared to the serotonin (SERT) and norepinephrine (NET) transporters. nih.gov The most potent and selective analog identified in this series for functional monoamine uptake inhibition was 3β-(4-methylphenyl-2β-[5-(3-nitrophenyl)thiazol-2-yl]tropane. nih.gov

Corticotropin-Releasing Factor 1 (CRF1) Receptor: The 2-aminothiazole structure is a key feature of a novel class of high-affinity antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor. nih.gov The CRF system is a critical regulator of the stress response. mdpi.comnih.gov Derivatives such as 2-arylamino-4-trifluoromethyl-5-aminomethylthiazoles have been shown to be potent CRF1R antagonists, with one exemplary compound exhibiting a Kᵢ value of 8.6 nM. nih.gov Another related analog, a thiazolo[4,5-d]pyrimidine known as M43, was identified as a potent CRF1R antagonist that blocks CRF-stimulated cAMP accumulation. mdpi.comresearchgate.net

Receptor Binding Profile of Related Thiazole and Morpholine Derivatives
TargetCompound ClassKey FindingReference
Dopamine D4 Receptor2,4-disubstituted morpholinesNanomolar affinity and >1000-fold selectivity over D2 receptors. nih.gov nih.gov
Dopamine Transporter (DAT)Thiazolyl-tropanesHigher binding affinity and uptake inhibition for DAT over SERT and NET. nih.gov nih.gov
CRF1 Receptor2-arylaminothiazolesHigh-affinity antagonism with Kᵢ values in the nanomolar range (e.g., 8.6 nM). nih.gov nih.gov

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the binding kinetics and thermodynamics of a ligand to its protein target. nih.gov For instance, X-ray crystallographic data have been used to understand the binding modes of aminothiazole-based CDK2 inhibitors within the active site of the enzyme, which helps to rationalize the observed structure-activity relationships. nih.gov However, specific SPR or ITC binding studies for 2-Morpholinothiazol-4-amine (B1416146) hydrochloride were not found in the reviewed literature.

Cellular Mechanism of Action Studies

The interactions of 2-morpholinothiazole derivatives at the molecular level translate into distinct effects on cellular signaling and gene expression, particularly in pathways related to cell survival and death.

The molecular targeting activities of 2-morpholinothiazole derivatives directly impact intracellular signaling cascades.

CRF1 Receptor Signaling: As potent antagonists of the CRF1 receptor, thiazole derivatives can block the downstream signaling initiated by CRF. mdpi.com Activation of CRF1R typically leads to Gs-protein-mediated stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. mdpi.com Thiazole antagonists, such as the M43 analog, effectively block this accumulation of cAMP, thereby inhibiting the CRF signaling pathway. mdpi.comresearchgate.net

CDK-Mediated Signaling: By inhibiting CDKs, aminothiazole compounds interfere with cell cycle progression. nih.gov A key event in this process is the prevention of Rb protein phosphorylation. This inhibition halts the cell cycle, ultimately suppressing cancer cell proliferation. benthamscience.commdpi.comnih.gov

PI3K/Akt Pathway: Some signaling pathways modulated by flavonoids, which can also induce apoptosis, involve the PI3K/Akt/mTOR cascade. nih.govnih.gov Inhibition of this pathway can lead to decreased cell survival and proliferation. While not directly demonstrated for 2-morpholinothiazole, it represents a common pathway affected by apoptosis-inducing agents. nih.gov

A significant cellular effect observed with 2-aminothiazole derivatives is the induction of apoptosis, or programmed cell death. Studies on novel 2-amino-5-benzylthiazole derivatives in human leukemia cells have elucidated specific changes in the expression and activity of key apoptosis-regulating proteins. ukrbiochemjournal.org Similarly, novel bis-thiazole derivatives have been shown to upregulate pro-apoptotic genes and downregulate anti-apoptotic genes. frontiersin.org

These compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis, characterized by:

Caspase Activation: Induction of cleavage for both PARP1 and caspase-3, which are hallmark events of apoptosis. ukrbiochemjournal.org

Modulation of Bcl-2 Family Proteins: A decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bim. ukrbiochemjournal.orgmdpi.com Further studies show significant downregulation of the Bcl-2 gene and upregulation of pro-apoptotic genes like bax and puma. frontiersin.org

Release of Mitochondrial Factors: An increase in the mitochondrion-specific nuclease, EndoG. ukrbiochemjournal.org

These changes collectively lead to DNA fragmentation and cell death in cancer cells, highlighting the potential of this class of compounds to modulate gene expression programs that favor apoptosis. ukrbiochemjournal.orgfrontiersin.org

Gene and Protein Expression Changes in Apoptosis Induced by 2-Aminothiazole Derivatives
Gene/ProteinFamily/FunctionObserved ChangeReference
Bcl-2Anti-apoptoticDecreased protein level / Downregulated gene expression ukrbiochemjournal.orgfrontiersin.org
BimPro-apoptoticIncreased protein level ukrbiochemjournal.org
BaxPro-apoptoticUpregulated gene expression frontiersin.org
PumaPro-apoptoticUpregulated gene expression frontiersin.org
Caspase-3Executioner CaspaseCleavage (Activation) ukrbiochemjournal.org
PARP1DNA Repair / Apoptosis MarkerCleavage (Activation) ukrbiochemjournal.org
EndoGMitochondrial NucleaseIncreased protein level ukrbiochemjournal.org

Cell-Based Phenotypic Assays (e.g., Cell Proliferation, Migration, Apoptosis)

Cell Proliferation Assays: The antiproliferative activity of a compound is a primary indicator of its potential as an anticancer agent. This is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity as a proxy for cell viability. nih.gov Another method is the colony formation assay, which evaluates the ability of a single cell to grow into a colony, thereby measuring long-term proliferative capacity. For instance, studies on certain thiazole derivatives have demonstrated significant, concentration-dependent inhibition of colony formation in cancer cell lines. nih.gov

Cell Migration Assays: The ability to inhibit cell migration is a key attribute for compounds aimed at preventing cancer metastasis. The wound healing or "scratch" assay and the Transwell migration assay are two widely used methods. nih.gov In the Transwell assay, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. nih.govresearchgate.net Studies on related thiazole derivatives have shown potent efficacy in inhibiting the migration of metastatic cancer cells in these assay systems. researchgate.net

Apoptosis Assays: Determining whether a compound induces programmed cell death (apoptosis) is vital for understanding its cytotoxic mechanism. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Research on various 2-aminothiazole derivatives has confirmed their ability to induce apoptosis in cancer cell lines. researchgate.netdovepress.com Mechanistic insights can be further gained by Western blot analysis of key apoptosis-related proteins, such as PARP, caspases, and members of the Bcl-2 family. dovepress.com

In Vitro Efficacy and Selectivity Profiling in Disease-Relevant Cellular Models

Following initial phenotypic screening, a more detailed profiling of a compound's efficacy and selectivity is necessary. This involves developing robust assays, testing against a panel of relevant cell lines, and assessing potential off-target activities.

Assay Development and Validation for High-Throughput Screening

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. bmglabtech.com The development of a successful HTS campaign involves several key steps:

Assay Miniaturization: Adapting benchtop assays, such as those for cell viability or enzyme activity, to a high-density microplate format (e.g., 384- or 1536-well plates) is essential for conserving reagents and compound stocks. nih.gov

Automation: HTS relies on robotics for liquid handling, plate transport, and data acquisition to ensure consistency and high throughput. wikipedia.org

Validation and Quality Control: The assay must be validated to ensure it is robust and reproducible. This involves determining key performance metrics such as the Z'-factor, which measures the statistical separation between positive and negative controls, to ensure the assay quality is high enough to reliably identify "hits". wikipedia.org

For compounds like 2-Morpholinothiazol-4-amine hydrochloride, cell-based viability assays using fluorescent or luminescent readouts are readily adaptable for HTS to screen for antiproliferative or cytotoxic effects. enamine.net

Evaluation in Specific Cell Lines (e.g., Cancer Cell Lines, Bacterial Strains)

The 2-aminothiazole scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov

Anticancer Activity: Derivatives of 2-aminothiazole have demonstrated potent and selective inhibitory activity against a broad spectrum of human cancer cell lines, including those from breast, lung, colon, and leukemia. researchgate.net For example, certain acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives showed selectivity toward cancer cells over normal cells. mdpi.com The efficacy is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Below is a table illustrating the type of data generated from such evaluations for various 2-aminothiazole derivatives against different cancer cell lines.

Compound ClassCell LineCancer TypeReported ActivityReference
Thiazolo[4,5-d]pyridazine derivativeHS 578TBreast CancerIC50 = 0.8 µM mdpi.com
Aminothiazole-benzazole amideMCF-7Breast CancerIC50 = 17.2 to 80.6 µM researchgate.net
Aminothiazole-benzazole amideA549Lung CancerIC50 = 17.2 to 80.6 µM researchgate.net
Paeonol-2-aminothiazole-phenylsulfonylVariousMultiplePotent cytotoxic effects nih.gov

Antibacterial Activity: Thiazole-containing compounds have also been evaluated for their antibacterial properties. Thiazolyl-thiourea derivatives, for instance, have shown promising efficacy against various bacterial strains, particularly staphylococcal species. mdpi.com The activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

The following table provides examples of antibacterial activity for related compound classes.

Compound ClassBacterial StrainReported MIC (µg/mL)Reference
Thiazolyl-thiourea derivativeS. aureus4 to 16 mdpi.com
Thiazolyl-thiourea derivativeS. epidermidis4 to 16 mdpi.com

Selectivity against Off-Targets at the Molecular Level

Selectivity is a critical parameter in drug development, distinguishing between a compound's desired activity at its primary target and undesired activities at other "off-targets." mdpi.com Poor selectivity can lead to adverse effects. While the 2-aminothiazole scaffold is present in many approved drugs, it has also been identified as a potential "frequent hitting" scaffold in some screening assays, indicating a propensity for non-specific interactions. nih.gov

In vitro off-target profiling has become an important tool to identify potential liabilities early in the drug discovery process. nih.gov This is often done by screening the compound against a panel of common off-targets, such as a broad range of kinases, G-protein coupled receptors (GPCRs), and ion channels. For example, certain 2-aminothiazole derivatives designed as Hec1/Nek2 inhibitors were found to be inactive in a binding assay for the hERG channel, a crucial off-target that can cause cardiac toxicity. mdpi.com Computational, or in silico, profiling methods are also increasingly used to predict potential off-target interactions based on the compound's structure. nih.gov

Metabolic Stability and Biotransformation in Preclinical In Vitro Systems

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, including its half-life and bioavailability. dntb.gov.ua The morpholine ring, a component of the title compound, is often incorporated into drug molecules to improve metabolic stability and other pharmacokinetic properties. nih.govresearchgate.net In vitro systems, primarily using human liver microsomes or S9 fractions, are employed to study the biotransformation of new chemical entities.

Enzymatic Degradation Pathways (e.g., Cytochrome P4### 50, Aldehyde Oxidase)

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. The primary enzyme families responsible for this are Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO). wuxiapptec.com

Cytochrome P450 (CYP450): This superfamily of heme-containing enzymes is responsible for the metabolism of a majority of marketed drugs. wuxiapptec.com CYPs are located in the liver microsomes and their activity is dependent on the cofactor NADPH. wuxiapptec.com They catalyze a wide range of oxidative reactions. nih.gov

Aldehyde Oxidase (AO): AO is a cytosolic enzyme that has gained increasing attention in drug discovery. wuxiapptec.com Medicinal chemists often design nitrogen-containing heterocyclic compounds to reduce CYP450-mediated metabolism, but this can inadvertently make them substrates for AO. wuxiapptec.com Unlike CYPs, AO-mediated catalysis does not require cofactors. wuxiapptec.com Significant species-specific differences in AO activity can complicate the extrapolation of preclinical data to humans. h1.co

For compounds containing both thiazole and morpholine moieties, metabolism by both CYP450 and AO is possible. nih.gov In vitro studies using liver S9 fractions can help determine the relative contribution of each pathway by including or excluding the CYP450 cofactor NADPH. nih.gov

The following table summarizes the key features of these two major metabolic enzyme systems.

FeatureCytochrome P450 (CYP450)Aldehyde Oxidase (AO)
Cellular LocationLiver Microsomes (Endoplasmic Reticulum)Cytosol
Cofactor RequirementNADPHNone
Common SubstratesWide range of lipophilic drugsNitrogen-containing heterocycles, aldehydes
Primary Reaction TypeOxidationOxidation, Reduction, Hydrolysis
Relevance in Drug DesignMajor pathway for >50% of drugs; often blocked to improve stabilityIncreasingly important pathway for N-heterocycles designed to avoid CYP metabolism

Metabolite Identification in Hepatic Microsomes or Hepatocytes

Comprehensive searches of scientific literature and databases did not yield specific studies on the in vitro metabolism of this compound in either hepatic microsomes or hepatocytes. Consequently, there are no reported data available to detail the specific metabolites formed from this compound under these experimental conditions.

While general metabolic pathways for structurally related compounds containing aminothiazole or morpholine rings have been documented, the absence of direct research on this compound prevents the creation of a data table of its identified metabolites. The metabolic fate of a specific compound is influenced by the interplay of its various structural features, and therefore, extrapolation from related but distinct molecules would be speculative.

Further research, including in vitro incubation of this compound with liver microsomes or hepatocytes followed by analysis with techniques such as liquid chromatography-mass spectrometry (LC-MS), would be required to identify and characterize its metabolic products.

Structure Activity Relationship Sar Studies and Computational Approaches for 2 Morpholinothiazol 4 Amine Hydrochloride Derivatives

Design and Synthesis of Analogue Libraries for SAR Elucidation

The systematic design and synthesis of analogue libraries are fundamental to understanding the SAR of 2-morpholinothiazol-4-amine (B1416146) hydrochloride. This process involves the methodical alteration of different parts of the molecule to probe the chemical space and identify key structural motifs responsible for its biological effects.

The thiazole (B1198619) ring is a common scaffold in many biologically active compounds. nih.gov Modifications to this heterocyclic core in 2-morpholinothiazol-4-amine hydrochloride derivatives can significantly impact their activity. Research into related thiazole-containing compounds has shown that substitutions at various positions of the thiazole ring can modulate biological outcomes. For instance, in a series of 2-amino-4-thiazolyl-containing renin inhibitors, modifications at the P2 position, where the thiazole moiety is located, were found to be critical for potency. nih.gov

The synthesis of such analogues often begins with the Hantzsch thiazole synthesis, reacting a-haloketones with thioureas or thioamides. This allows for the introduction of a wide variety of substituents onto the thiazole ring. For example, starting with different arylthioureas and 3-bromo-2-oxopropanoic acid ethyl ester can yield a library of 2-(arylamino)-thiazole-4-carboxylic acids, which can be further elaborated. nih.gov

Table 1: Hypothetical Analogue Library Based on Thiazole Ring Modifications

Analogue IDR1-Substituent at C2R2-Substituent at C5Synthetic Precursor (Thioamide)
A-01 MorpholinoHMorpholine-4-carbothioamide (B78428)
A-02 MorpholinoMethylMorpholine-4-carbothioamide
A-03 MorpholinoPhenylMorpholine-4-carbothioamide
A-04 MorpholinoBromoMorpholine-4-carbothioamide

Note: This table is illustrative, based on common synthetic strategies for thiazole derivatives.

The morpholine (B109124) ring is another key feature of the title compound that is frequently targeted for modification in SAR studies. The introduction of substituents on the morpholine ring can influence properties such as solubility, metabolic stability, and target engagement. e3s-conferences.org For instance, studies on other morpholine-containing compounds have shown that alkyl substitutions at the C3 position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org

Synthetic strategies to achieve these variations often involve the use of substituted morpholine precursors or the modification of the morpholine ring in a later synthetic step. For example, starting with different substituted morpholines, one can generate a library of analogues with diverse functionalities. e3s-conferences.org

Table 2: Hypothetical Analogue Library Based on Morpholine Ring Variations

Analogue IDMorpholine SubstitutionRationale for Modification
B-01 UnsubstitutedParent Compound
B-02 3-methylmorpholinoEnhance Potency
B-03 3,5-dimethylmorpholinoImprove Selectivity
B-04 4-acetylmorpholinoModulate Solubility

Note: This table is illustrative, based on SAR principles for morpholine derivatives. e3s-conferences.org

In the context of developing bifunctional molecules, the linker connecting the 2-morpholinothiazol-4-amine core to another pharmacophore is of paramount importance. The length, rigidity, and chemical nature of the linker can dictate the spatial orientation of the two functional units, thereby affecting their ability to interact with their respective targets.

Exploration of the linker region can involve varying its length by introducing or removing methylene (B1212753) units, altering its flexibility by incorporating double or triple bonds, or changing its polarity with the inclusion of heteroatoms like oxygen or nitrogen. In related research on 2-thiazolylhydrazone derivatives, the linker between the thiazole core and a phenyl ring was found to be a critical determinant of activity. researchgate.net The introduction of an amine linker, which can be positively charged under physiological conditions, has been explored to facilitate electrostatic interactions with target proteins. researchgate.net

Table 3: Hypothetical Linker Modifications in Bifunctional Analogues

Analogue IDLinker StructureLinker Length (atoms)Linker Characteristics
C-01 -(CH2)2-2Flexible, Non-polar
C-02 -(CH2)4-4More Flexible, Non-polar
C-03 -CH=CH-2Rigid, Planar
C-04 -O-(CH2)2-3Flexible, Polar

Note: This table is illustrative, based on common strategies for linker design in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the structural features that are most important for activity.

The development of a predictive QSAR model for this compound derivatives would typically follow a well-defined workflow. nih.gov This begins with the compilation of a dataset of compounds with their experimentally determined biological activities. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. researchgate.net A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like random forest or support vector machines, are employed to build a model that correlates a subset of these descriptors with biological activity. biointerfaceresearch.comnih.gov The predictive power of the model is assessed through internal and external validation techniques. researchgate.net

A typical QSAR model can be represented by an equation such as:

pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c represents the coefficients determined by the regression analysis, and D represents the molecular descriptors.

Once a robust and predictive QSAR model has been developed, it can be used to identify the key structural features that are either beneficial or detrimental to the biological activity of this compound derivatives. By analyzing the descriptors that are included in the final QSAR model, researchers can gain a deeper understanding of the SAR. researchgate.net

For example, a positive coefficient for a descriptor related to molecular volume might suggest that larger molecules are more active, while a negative coefficient for a descriptor related to polarity could indicate that less polar compounds are preferred. researchgate.net These insights can then be used to guide the design of new, more potent analogues. Studies on related thiazole derivatives have shown that electrostatic and steric properties can have a predominant influence on biological activity. researchgate.net

Table 4: Key Structural Features and Their Potential Impact on Activity

Structural FeatureDescriptor TypePotential Impact on ActivityRationale
Aromatic RingsTopologicalPositiveIncreased van der Waals interactions with the target. nih.gov
Halogen SubstituentsElectronicPositiveCan enhance binding affinity through halogen bonding. nih.gov
High BranchingStericPositiveMay lead to better conformational restriction and target fit. nih.gov
Polar Surface AreaElectronicNegativeLower polarity may improve membrane permeability. researchgate.net

Note: This table is based on general findings from QSAR studies on heterocyclic compounds.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular modeling techniques such as docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as a 2-morpholinothiazol-4-amine derivative, will bind to its protein target. These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex, which are critical for understanding its mechanism of action.

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This technique is widely used to predict the binding mode and affinity of small molecules to their biological targets. For 2-morpholinothiazol-4-amine derivatives, docking studies can elucidate key interactions with the amino acid residues in the active site of a target protein.

In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling. The 2-morpholinothiazol-4-amine derivative is then computationally "docked" into the binding site of the protein, and various scoring functions are used to estimate the binding affinity for different binding poses.

For instance, studies on related 2-aminothiazole (B372263) derivatives have utilized docking to explore their binding to various enzymes. In one such study targeting bacterial DNA gyrase, a crucial enzyme for bacterial survival, docking simulations revealed that the thiazole core and its substituents form specific hydrogen bonds and hydrophobic interactions with the enzyme's active site. The morpholine group of a 2-morpholinothiazol-4-amine derivative, for example, can act as a hydrogen bond acceptor, while the thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues.

A hypothetical docking study of a 2-morpholinothiazol-4-amine derivative into the active site of a protein kinase might reveal the following interactions:

Interaction TypeLigand MoietyProtein Residue
Hydrogen BondMorpholine OxygenLysine (backbone NH)
Hydrogen BondAmine Group (NH2)Aspartate (side chain C=O)
π-π StackingThiazole RingPhenylalanine
HydrophobicMorpholine RingLeucine, Valine

These predicted interactions can then be used to guide the synthesis of new derivatives with modified functional groups to enhance binding affinity and selectivity.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of the binding pose predicted by docking and to investigate the conformational changes that may occur upon ligand binding. nih.gov

In an MD simulation, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period of nanoseconds or even microseconds. nih.gov

Analysis of the MD trajectory can provide valuable information, such as:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): This parameter indicates the fluctuation of individual amino acid residues, providing insights into the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting the most persistent and important interactions. nih.gov

For a 2-morpholinothiazol-4-amine derivative, an MD simulation could confirm the stability of the key hydrogen bonds predicted by docking and reveal any conformational rearrangements in the protein's active site that accommodate the ligand.

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two or more ligands to a common protein target. nih.gov This method is based on statistical mechanics and provides a more accurate prediction of binding affinity compared to docking scores. nih.gov FEP calculations are computationally intensive but can be invaluable for prioritizing lead compounds for synthesis.

The principle of FEP involves a non-physical, or "alchemical," transformation of one ligand into another within the binding site of the protein. nih.gov This transformation is carried out in a series of small steps, and the free energy change for each step is calculated. The sum of these free energy changes gives the relative binding free energy between the two ligands.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel drug candidates from large chemical databases. These methods are particularly useful in the early stages of drug discovery when a large number of compounds need to be evaluated.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups. nih.gov

A pharmacophore model can be derived from a set of known active compounds, even if the three-dimensional structure of the biological target is unknown. nih.gov The process involves aligning the active molecules and identifying the common chemical features that are responsible for their biological activity.

For 2-morpholinothiazol-4-amine derivatives, a pharmacophore model could be generated based on a series of analogs with varying antibacterial or kinase inhibitory activity. Such a model might consist of:

A hydrogen bond acceptor feature corresponding to the morpholine oxygen.

A hydrogen bond donor feature from the 4-amino group.

An aromatic feature representing the thiazole ring.

A hydrophobic feature associated with a substituent on the thiazole ring.

Once a pharmacophore model is developed and validated, it can be used as a three-dimensional query to search for new molecules with a similar arrangement of these key features. Future research may focus on developing a pharmacophore model from active 2-aminothiazole compounds to identify lead molecules for specific targets. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com When a pharmacophore model is used for virtual screening, it is used to filter a database of millions of compounds, selecting only those that match the pharmacophore's features. mdpi.com

The process of pharmacophore-based virtual screening typically involves the following steps:

Database Preparation: A large database of chemical compounds, such as the ZINC database, is prepared by generating three-dimensional conformations for each molecule. mdpi.com

Pharmacophore Filtering: The pharmacophore model is used as a query to rapidly screen the database and identify molecules that fit the model's spatial and electronic constraints.

Docking and Scoring: The hits from the pharmacophore screen are then subjected to molecular docking to predict their binding modes and rank them based on their predicted binding affinities.

Visual Inspection and Selection: The top-ranked compounds are visually inspected to assess their fit in the binding site and to select a diverse set of promising candidates for experimental testing.

This approach allows for the efficient exploration of vast chemical space and can lead to the discovery of novel chemical scaffolds that are structurally different from the initial lead compounds but retain the necessary pharmacophoric features for biological activity. nih.gov For this compound, a validated pharmacophore model could be instrumental in identifying new classes of inhibitors with improved properties.

De Novo Drug Design Strategies Based on this compound Scaffold

The 2-morpholinothiazol-4-amine scaffold serves as a valuable starting point for de novo drug design, a computational strategy focused on the iterative construction of novel molecular structures with desired biological activities. This approach leverages the structural information of a known active core to explore new chemical space and design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

De novo design strategies can be broadly categorized into two main approaches when utilizing a scaffold like 2-morpholinothiazol-4-amine:

Fragment-Based Growth: This method involves the computational "growing" of new functional groups from specific vectors on the core scaffold. Starting with the 2-morpholinothiazol-4-amine core, fragment libraries can be computationally screened and attached to various positions, such as the amine or the thiazole ring, to explore new interactions with a target's binding site. The success of this strategy relies on the accurate identification of growth vectors that can lead to enhanced binding affinity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: In this strategy, the core 2-aminothiazole structure is replaced with other chemical moieties that are predicted to retain or improve the desired biological activity while potentially offering novel intellectual property or improved physicochemical properties. Computational methods can be employed to search for and evaluate suitable bioisosteres that maintain the key pharmacophoric features of the original scaffold.

Computational Design and Screening of Novel Derivatives

Modern drug discovery heavily relies on computational tools to accelerate the design and screening of new chemical entities. For the 2-morpholinothiazol-4-amine scaffold, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are instrumental in guiding the design of new derivatives.

QSAR models can be developed from a series of known 2-aminothiazole analogs to predict the biological activity of newly designed compounds based on their physicochemical properties. nih.govnih.gov This allows for the rapid virtual screening of large libraries of potential drug candidates, prioritizing those with the highest predicted potency for synthesis and experimental testing.

Molecular docking studies provide insights into the binding mode of 2-morpholinothiazol-4-amine derivatives within the active site of a biological target. For instance, in the design of kinase inhibitors, docking can reveal key hydrogen bond interactions and hydrophobic contacts between the thiazole core, the morpholine group, and the amino acid residues of the kinase's ATP-binding pocket. acs.orgnih.gov This information is crucial for designing modifications that enhance binding affinity and selectivity.

Case Study: Design of 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines as DNA Gyrase Inhibitors

A practical application of these design principles can be seen in the development of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as inhibitors of DNA gyrase, a crucial bacterial enzyme. als-journal.comals-journal.com In this study, a series of derivatives were synthesized and evaluated for their antibacterial and DNA gyrase inhibitory activity. The in silico analysis, including molecular docking, indicated that these compounds likely bind to the active site of DNA gyrase, and their predicted drug-likeness properties were favorable. als-journal.com

The following table summarizes the DNA gyrase inhibitory activity (IC50) of a selection of these compounds, demonstrating the impact of different aryl substitutions at the 2-position of the thiazole ring.

CompoundRDNA Gyrase IC50 (µg/mL)
5bPyridin-2-yl4.28
5dPyridin-4-yl4.32
5e2-Methylpyridin-4-yl4.08
5f2-Ethylpyridin-4-yl3.88
5g2-Propylpyridin-4-yl3.76
5h2-Butylpyridin-4-yl3.52
5iPyrazin-2-yl4.30
5kPyrrol-2-yl4.28
5lThiophen-2-yl4.11
Ciprofloxacin (Standard)-4.32

Data sourced from Imran et al., 2024. als-journal.com

The data reveals that increasing the alkyl chain length on the pyridine (B92270) ring at the 2-position of the thiazole (compounds 5e-5h) leads to a progressive improvement in DNA gyrase inhibitory activity, with the butyl-substituted analog (5h) being the most potent. als-journal.com This suggests that the hydrophobic pocket of the enzyme's active site can accommodate and favorably interact with larger alkyl groups. The unsubstituted pyridine and other heterocyclic rings also demonstrated potent activity, comparable to or better than the standard drug, ciprofloxacin. als-journal.com

These findings underscore the utility of the 2-morpholinothiazol-4-amine scaffold in de novo drug design. By systematically exploring different substituents based on computational predictions and synthesizing a focused library of compounds, researchers can efficiently identify novel and potent inhibitors for a variety of therapeutic targets.

Preclinical in Vivo Efficacy Studies and Mechanistic Insights Excluding Human Data

Selection and Characterization of Relevant Animal Disease Models

The exploration of aminothiazole derivatives' therapeutic potential has been underpinned by the use of well-established murine and rat models tailored to specific human diseases.

Cancer: The antitumor properties of aminothiazole and benzothiazole (B30560) compounds have been assessed using xenograft models, a standard in oncology research. researchgate.net In these models, human cancer cell lines are implanted into immunodeficient mice, allowing for the evaluation of a compound's effect on human tumor growth in vivo. Specific models have included mice bearing MCF-7 (breast) and IGROV-1 (ovarian) xenograft tumors to test novel 2-(4-aminophenyl)benzothiazoles. nih.govscispace.com Similarly, Panc-1 pancreatic cancer xenografts in nude mice have been used to evaluate the efficacy of other related synthetic compounds. mdpi.com

Diabetes: To investigate potential antihyperglycemic effects, researchers have employed a streptozotocin-induced diabetic rat model. nih.govnih.gov This model mimics key aspects of type 2 diabetes by inducing hyperglycemia and insulin resistance, often exacerbated by a high-fat diet to more closely replicate the metabolic conditions of the human disease. nih.gov

Inflammation: A range of animal models has been utilized to characterize the anti-inflammatory activity of this class of compounds. The carrageenan-induced paw edema model in Wistar rats is a widely used acute inflammation model to assess the efficacy of potential anti-inflammatory agents. mdpi.comresearchgate.net For more specific inflammatory conditions, studies have used models of experimental conjunctivitis and uveitis in rabbits and rats, induced by various agents like endotoxin or S-antigen. nih.gov Additionally, carrageenan-induced pleurisy in rats has been used to measure effects on leukocyte infiltration and histamine release in the pleural cavity. nih.gov

Alcoholism: While various rodent models exist to study the effects of alcohol, such as the ad libitum consumption model and the Lieber-DeCarli liquid diet model, specific in vivo studies linking 2-Morpholinothiazol-4-amine (B1416146) hydrochloride or its close analogs to alcoholism-related endpoints are not prominently featured in the reviewed literature. nih.gov These models are designed to induce conditions like alcoholic liver damage, inflammation, and fibrosis, and could be suitable for future investigations. nih.govnih.gov

The animal models selected for these preclinical studies are considered valid and suitable for efficacy assessment due to their ability to recapitulate key pathological features of the corresponding human diseases. For instance, the growth of human tumor xenografts in immunodeficient mice is a well-accepted endpoint for evaluating potential anticancer drugs. nih.govmdpi.com The streptozotocin-induced diabetes model is validated by its consistent presentation of hyperglycemia, dyslipidemia, and insulin resistance, which are primary targets for antidiabetic therapies. nih.govnih.gov Likewise, the carrageenan-induced edema and uveitis models produce quantifiable inflammatory responses, such as swelling and cellular infiltration, providing reliable metrics for assessing the potency of anti-inflammatory compounds. mdpi.comnih.gov

Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Models

Understanding the relationship between a compound's concentration in the body and its biological effect is critical. Preclinical studies with related benzothiazole derivatives have provided key insights into these relationships.

Pharmacokinetic studies in mice, rats, and dogs have been conducted on water-soluble amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which are designed to improve bioavailability. nih.govscispace.com These studies revealed that the prodrugs are rapidly and quantitatively converted back to their active parent amine in vivo. nih.gov Following administration of a lysylamide prodrug, plasma concentrations of the parent compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, remained at levels sufficient to elicit cytotoxic activity against human cancer cell lines for over six hours. nih.gov

ParameterValueAnimal ModelCompound
Peak Plasma Concentration4.11 µMMouse2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (from prodrug)
Time to Peak Concentration1 hourMouse2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (from prodrug)
Plasma Clearance Rate191 ml/min/kgMouse2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (from prodrug)
Prodrug Conversion Efficiency45%MouseLysylamide Prodrug

Data derived from studies on a related benzothiazole derivative. scispace.com

In vivo studies have successfully demonstrated that these compounds engage their biological targets and modulate relevant biomarkers.

In Cancer Models: A key mechanistic insight for antitumor benzothiazoles is their biotransformation by the cytochrome P450 1A1 (CYP1A1) enzyme. nih.gov Studies have shown that treatment of mice with an efficacious benzothiazole prodrug led to the selective induction of CYP1A1 protein expression within the human breast and ovarian tumor xenografts. nih.govscispace.com This confirms that the compound reaches its target tissue and activates the necessary metabolic pathway believed to be critical for its antitumor activity. nih.gov

In Inflammation Models: In models of ocular inflammation, a related thiazole (B1198619) derivative was shown to inhibit leukocyte infiltration. nih.gov In a carrageenan-induced pleurisy model, the compound also inhibited the release of histamine. nih.gov Studies on other aminothiazoles demonstrated a significant decrease in pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, coupled with an increase in anti-inflammatory cytokines like IL-10. nih.gov

In Diabetes Models: A benzothiazole derivative demonstrated efficacy by modulating key metabolic biomarkers. In diabetic rats, treatment led to a reduction in insulin resistance and dyslipidemia, indicating a positive impact on the underlying metabolic dysregulation. nih.gov

Efficacy Evaluation in Specific Preclinical Disease Models

The ultimate goal of preclinical testing is to evaluate a compound's ability to produce a therapeutic effect in a disease model. Derivatives of aminothiazole have shown significant efficacy across several indications.

Anticancer Efficacy: In mouse xenograft models, treatment with a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole resulted in significant growth retardation of both MCF-7 breast and IGROV-1 ovarian tumors. nih.gov Another novel agent, FBA-TPQ, demonstrated potent antitumor effects in a Panc-1 pancreatic cancer xenograft model, causing significant tumor regression and, in some cases, complete remission. mdpi.com

Antidiabetic Efficacy: In the streptozotocin-induced diabetic rat model, a novel 2-aminobenzothiazole (B30445) derivative, compound 8d, produced sustained antihyperglycemic effects. nih.gov The treatment also effectively reduced associated complications such as insulin resistance, dyslipidemia, and polydipsia (excessive thirst). nih.govnih.gov

Anti-inflammatory Efficacy: A related thiazole hydrochloride, CBS-113 A, demonstrated notable topical anti-inflammatory activity. nih.gov It successfully inhibited inflammation in experimental models of conjunctivitis and uveitis in rabbits and rats. nih.gov Furthermore, it was shown to decrease plasma leakage in the skin and airway. nih.gov In the carrageenan-induced paw edema model, other derivatives showed a significant reduction in swelling, particularly after repeated dosing. mdpi.com

Disease ModelAnimalEfficacy FindingInvestigated Compound Family
Breast Cancer Xenograft (MCF-7)MouseSignificant tumor growth retardation2-(4-aminophenyl)benzothiazole
Ovarian Cancer Xenograft (IGROV-1)MouseSignificant tumor growth retardation2-(4-aminophenyl)benzothiazole
Pancreatic Cancer Xenograft (Panc-1)Mouse77-90% inhibition of tumor growthIminoquinone (FBA-TPQ)
Streptozotocin-Induced DiabetesRatSustained antihyperglycemic effect, reduced insulin resistance and dyslipidemia2-Aminobenzothiazole
Experimental Conjunctivitis/UveitisRabbit, RatInhibition of inflammation2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride
Carrageenan-Induced Paw EdemaRatSignificant reduction in paw edemaPyrrole derivatives

Tumor Growth Inhibition in Xenograft Models

Studies utilizing xenograft models have demonstrated the significant antitumor potential of benzothiazole derivatives, structurally related to 2-Morpholinothiazol-4-amine hydrochloride. In an orthotopic glioma C6 rat model, the administration of 2-(4-aminophenyl) benzothiazole (BTZ) resulted in a marked reduction in tumor volume. nih.govnih.gov Treatment over 21 days led to a dose-dependent inhibition of tumor growth, with tumor volume being reduced to 21% and 12% of the untreated controls, respectively. nih.gov

Another study investigated a water-soluble lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. This compound significantly retarded the growth of human breast (MCF-7) and ovarian (IGROV-1) cancer xenografts in mice. nih.gov The sustained plasma concentrations of the parent amine, regenerated from the prodrug, were sufficient to elicit a cytocidal effect against human mammary carcinoma cell lines. nih.gov

Tumor Volume Reduction in Glioma Xenograft Model with 2-(4-aminophenyl) benzothiazole (BTZ) Treatment

Treatment GroupTumor Volume Reduction (%)
Untreated Control0%
BTZ (10 mg/kg)79%
BTZ (15 mg/kg)88%

Glucose Homeostasis Modulation in Diabetic Models

Thiazolidin-4-one derivatives have been evaluated for their potential to modulate glucose homeostasis in preclinical models of diabetes. In a study using a high sucrose diet (HSD)-fed pre-diabetic mouse model, which mimics the development of insulin resistance, two nicotinic acid derivatives of thiazolidin-4-ones (NAT-1 and NAT-2) were investigated. nih.gov After 15 months, the HSD induced fasting hyperglycemia and impaired glucose tolerance in the mice. Treatment with both NAT-1 and NAT-2 for 45 days significantly improved glucose tolerance and lowered fasting blood glucose levels compared to the untreated HSD-fed controls. nih.gov Furthermore, these compounds led to an improvement in the lipid profile, including elevated triglycerides and total cholesterol, and a favorable increase in HDL cholesterol. nih.gov

Effects of Thiazolidin-4-one Derivatives on Glucose and Lipid Parameters

ParameterEffect Observed with NAT-1 and NAT-2 Treatment
Glucose ToleranceSignificantly Improved
Fasting Blood GlucoseLowered
TriglyceridesImproved Levels
Total CholesterolImproved Levels
HDL CholesterolFavorable Rise

Anti-Inflammatory Effects in Acute and Chronic Inflammation Models

The anti-inflammatory properties of related thiazolidine derivatives have been demonstrated in acute inflammation models. In a carrageenan-induced inflammatory pain model in mice, a common method for assessing acute inflammation, specific thiazolidine derivatives were administered. researchgate.netencyclopedia.pub The treatment successfully attenuated carrageenan-induced thermal hyperalgesia and mechanical allodynia. researchgate.net This indicates a significant analgesic and anti-inflammatory effect. The mechanism for this effect was linked to the reduction of the pro-inflammatory cytokine Interleukin-1β (IL-1β) expression in the spinal cord of the treated mice. researchgate.net

Anti-Inflammatory Effects of Thiazolidine Derivatives in Carrageenan-Induced Inflammation

Inflammatory ParameterObserved Effect
Thermal HyperalgesiaAttenuated
Mechanical AllodyniaAttenuated
Spinal Cord IL-1β ExpressionReduced

Neuropharmacological Effects in Relevant Animal Models

Preclinical evaluation of thiazolidine derivatives in animal models has included assessments of potential neuropharmacological effects. During studies of carrageenan-induced inflammatory pain, mice treated with anti-inflammatory thiazolidine derivatives were also observed for motor coordination. The results showed that the compounds did not produce any deficits in motor coordination, suggesting a lack of sedative or muscle-relaxant side effects at the tested doses. researchgate.net This indicates a favorable profile, where the anti-inflammatory and analgesic effects are not confounded by central nervous system depressant activities. researchgate.net

Mechanistic Validation in Animal Models (e.g., Histopathology, Immunohistochemistry)

Mechanistic insights into the antitumor activity of 2-(4-aminophenyl) benzothiazole (BTZ) have been elucidated through histopathological and immunohistochemical analyses of tumor tissues from xenograft models. nih.govnih.gov A TUNEL assay performed on glioma tissue from BTZ-treated rats revealed a 23-fold increase in the proportion of apoptotic cells compared to untreated controls, indicating that the compound induces programmed cell death in tumor cells. nih.govnih.gov

Furthermore, immuno-histological staining for the endothelial cell marker CD31 showed a significant reduction (16% of control) in the proportion of stained blood vessels within the tumors of treated rats. nih.govnih.gov This points to an anti-angiogenic mechanism, which was further supported by decreased transcript levels of vascular endothelial growth factor (VEGF) and its receptor Flt1. nih.govnih.gov Immunohistochemistry also revealed that BTZ treatment altered the expression of key cell cycle control proteins, with decreased pRb protein expression and enhanced cyclin D1 and p53 expression. nih.govnih.gov In a separate study with a fluorinated benzothiazole derivative, cytochrome P450 1A1 protein expression, which is involved in the bioactivation of the compound, was detected via immunohistochemistry in breast and ovarian tumors 24 hours after treatment. nih.gov

Advanced Analytical Methodologies for Research on 2 Morpholinothiazol 4 Amine Hydrochloride

Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantitative Analysis in Research Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental in the analytical workflow for "2-Morpholinothiazol-4-amine hydrochloride". They provide the necessary resolution and sensitivity for purity assessment and quantitative analysis.

The development of a robust HPLC method for the quantification of "this compound" is a critical first step. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the preferred approach for amine hydrochlorides. psu.edusemanticscholar.org The development process involves a systematic evaluation of chromatographic parameters to achieve optimal separation and detection.

A typical RP-HPLC method for an amine hydrochloride would utilize a C8 or C18 column. psu.edunih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govoup.com For basic compounds such as "this compound," which contains a primary amine, the addition of a tailing inhibitor like triethylamine (B128534) to the mobile phase can improve peak shape. oup.com The pH of the aqueous buffer is also a critical parameter to control the ionization state of the analyte and achieve good retention and peak symmetry. oup.com

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines and typically includes the assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Illustrative HPLC Method Parameters for 2-Morpholinothiazol-4-amine (B1416146) Hydrochloride:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate (B84403) Buffer (pH 3.0 with 0.1% Triethylamine) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 260 nm)
Injection Volume 20 µL
Column Temperature 30 °C

Illustrative Validation Data for a Hypothetical HPLC Method:

ParameterResult
Linearity Range 1-100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

While GC-MS is a powerful technique, its application to "this compound" may require derivatization to increase the compound's volatility and thermal stability, as amine hydrochlorides are generally non-volatile. researchgate.net Derivatization with agents like silylating reagents can make the compound amenable to GC-MS analysis, which is particularly useful for identifying and quantifying volatile impurities.

Impurity profiling is essential for identifying and quantifying any impurities present in the "this compound" substance, which may originate from the synthesis process or degradation. A validated stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its potential degradation products. psu.edunih.gov

Forced degradation studies are conducted to understand the stability of the molecule under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov The degradation products are separated and quantified, and the method's ability to resolve these from the parent peak demonstrates its specificity. nih.gov

Illustrative Forced Degradation Study Results for this compound:

Stress ConditionDegradation (%)Observations
0.1 M HCl (reflux, 4h) 15%Major degradation product at RRT 0.85
0.1 M NaOH (reflux, 4h) 8%Minor degradation product at RRT 1.12
10% H₂O₂ (RT, 24h) 22%Significant degradation, multiple products
Thermal (105°C, 48h) 5%Minimal degradation
Photolytic (UV light, 72h) 12%One major degradation product

Bioanalytical Method Development for In Vitro and Preclinical In Vivo Samples

The analysis of "this compound" in biological matrices like plasma, urine, or tissue homogenates is fundamental for preclinical pharmacokinetic and in vitro studies. These matrices are complex, requiring highly selective and sensitive analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. sciex.comnih.govshimadzu.com This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Method development for LC-MS/MS involves optimizing both the chromatographic separation and the mass spectrometric detection. For "this compound," a primary amine, electrospray ionization (ESI) in the positive ion mode is typically employed. sciex.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. mdpi.com

Illustrative LC-MS/MS Parameters for this compound in Plasma:

ParameterCondition
LC Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Gradient elution from 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transition (Analyte) [M+H]⁺ → Product Ion
MRM Transition (IS) [M+H]⁺ → Product Ion

Effective sample preparation is crucial to remove interfering substances from the biological matrix and concentrate the analyte of interest before LC-MS/MS analysis. organomation.com Common techniques for small molecules like "this compound" include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. The pH of the aqueous phase can be adjusted to ensure the amine is in its neutral form for efficient extraction into an organic solvent. chromatographyonline.com

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. For a basic compound, a cation-exchange SPE sorbent can be very effective. chromatographyonline.com

The choice of sample preparation technique depends on the required sensitivity, the nature of the analyte, and the complexity of the matrix. chromatographyonline.com

Capillary Electrophoresis (CE) and Related Techniques for Compound Characterization

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for the analysis of "this compound". CE separates ions based on their electrophoretic mobility in an electric field. nih.gov This technique is known for its high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and is well-suited for the analysis of charged species like hydrochloride salts. tubitak.gov.trsfasu.edu The separation in CZE is based on differences in the charge-to-size ratio of the analytes. nih.gov Method development in CZE involves optimizing parameters such as the background electrolyte (BGE) composition, pH, and applied voltage. tubitak.gov.tr

CE is particularly powerful for impurity profiling, as it can often resolve impurities that are difficult to separate by HPLC. nih.gov It can also be used for the determination of the pKa value of the compound and to study its interactions with other molecules.

Illustrative CZE Parameters for this compound:

ParameterCondition
Capillary Fused Silica (e.g., 50 cm total length, 50 µm I.D.)
Background Electrolyte 50 mM Phosphate Buffer (pH 2.5)
Applied Voltage 25 kV
Detection Direct UV at an appropriate wavelength
Injection Hydrodynamic injection (e.g., 50 mbar for 5s)

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, LC-IR)

The analysis of this compound and its related impurities or metabolites in intricate mixtures necessitates techniques that can separate individual components and provide unambiguous structural identification. ajrconline.orgsaspublishers.com Liquid chromatography (LC) is a premier separation technique, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for structural elucidation. nih.govmdpi.com The online coupling of these techniques, known as LC-NMR and LC-IR, offers a direct means of analyzing separated components without the need for manual isolation, which is particularly advantageous for labile compounds or trace analytes. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure-elucidating power of NMR spectroscopy. mdpi.com This technique is invaluable for the analysis of complex mixtures containing structurally similar compounds, such as isomers or analogues of this compound, which may be difficult to distinguish by mass spectrometry alone. mdpi.comnih.gov

In a typical LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow-probe. researchgate.net The analysis can be performed in several modes:

On-flow mode: NMR spectra are acquired continuously as the eluent flows through the detector. This mode is suitable for a rapid overview of the components in a mixture. mdpi.com

Stopped-flow mode: When a peak of interest is detected (usually by a preceding UV detector), the chromatographic flow is temporarily halted. nih.gov This allows for extended NMR signal acquisition on the isolated peak within the NMR probe, significantly enhancing the signal-to-noise ratio and enabling more detailed one- and two-dimensional NMR experiments (e.g., COSY, HSQC). nih.gov

Loop-storage/SPE-NMR mode: Peaks are collected in separate loops or on solid-phase extraction (SPE) cartridges after elution. mdpi.com The trapped analytes can then be analyzed offline by NMR, which has the major advantage of allowing the use of fully deuterated solvents for NMR analysis, thus avoiding strong protonated solvent signals. mdpi.com

For a hypothetical analysis of a synthesis mixture of this compound, LC-NMR could be used to identify the main product and any side-products. For instance, ¹H NMR data would provide characteristic signals for the morpholine (B109124) and aminothiazole moieties. Based on known spectral data for similar structures, the morpholine protons would be expected in the aliphatic region, while the thiazole (B1198619) proton would appear in the aromatic or heteroaromatic region. researchgate.netnih.gov

Table 1: Hypothetical LC-NMR Parameters for Analysis of this compound

ParameterDescription
LC System High-Performance Liquid Chromatography (HPLC) with a UV-Vis Detector.
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm). d-nb.info
Mobile Phase A gradient of acetonitrile-d₃ (CD₃CN) and D₂O with a suitable buffer (e.g., ammonium (B1175870) formate) would be used to achieve separation while minimizing protonated solvent signals. mdpi.comnih.gov
NMR Spectrometer A high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryogenic flow-probe to maximize sensitivity. mdpi.comnih.gov
Detection Mode Initially, on-flow detection for screening. For peaks of interest, stopped-flow mode would be employed to acquire detailed ¹H, ¹³C, and 2D NMR spectra for complete structural confirmation. mdpi.comnih.gov
Solvent Suppression Techniques like WET (Watergate Excitation Technique) would be essential to suppress the residual signals from the non-deuterated portion of the mobile phase. mdpi.com

Liquid Chromatography-Infrared (LC-IR)

LC-IR couples HPLC with Fourier-Transform Infrared (FTIR) spectroscopy, providing information about the functional groups present in the separated analytes. nih.gov While less common than LC-MS, LC-IR can be a complementary technique, offering confirmatory data, especially for differentiating isomers that may have identical mass spectra. saspublishers.comnih.gov The primary challenge in LC-IR is the strong IR absorbance of the mobile phase solvents (water, acetonitrile). This is typically overcome by using interfaces that evaporate the solvent before the analyte is deposited onto an IR-transparent substrate (like a zinc selenide (B1212193) plate or potassium bromide powder), which is then analyzed by the FTIR spectrometer.

For this compound, an LC-IR analysis would be expected to show characteristic absorption bands for the key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Source of Vibration
N-H Stretch (Amine) 3400-3250Primary amine group (-NH₂) on the thiazole ring. researchgate.net
C-H Stretch (Aliphatic) 3000-2850Methylene (B1212753) (-CH₂) groups of the morpholine ring. researchgate.net
C=N Stretch (Thiazole) 1650-1550Imine bond within the thiazole ring structure. nih.gov
C-N Stretch (Amine/Amide) 1350-1250Stretching vibrations of the C-N bonds in the thiazole and morpholine rings. researchgate.net
C-O-C Stretch (Ether) 1150-1085Asymmetric stretching of the ether linkage within the morpholine ring. researchgate.netchemicalbook.com

The combination of retention time from the LC with the specific vibrational frequencies from the IR spectrum provides a high degree of confidence in the identification of this compound and can help distinguish it from related substances that may lack the morpholine ring (and thus the C-O-C stretch) or have different substitution patterns on the thiazole ring.

Future Research Directions and Unexplored Avenues for 2 Morpholinothiazol 4 Amine Hydrochloride

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-aminothiazole (B372263) scaffold has demonstrated a remarkable diversity in its biological activity, suggesting that 2-Morpholinothiazol-4-amine (B1416146) hydrochloride could be active against a variety of biological targets and in multiple therapeutic areas. researchgate.netresearchgate.net Future research should aim to systematically screen this compound against a wide array of molecular targets to uncover novel therapeutic applications beyond its currently understood scope.

Table 1: Potential Therapeutic Areas for 2-Morpholinothiazol-4-amine Hydrochloride Based on the Known Activity of the 2-Aminothiazole Scaffold

Therapeutic AreaPotential Molecular TargetsRationale based on 2-Aminothiazole Derivatives
Oncology Protein kinases (e.g., CK2, Hec1/Nek2), Tubulin, PI3K2-aminothiazole is a core component of anticancer drugs like Dasatinib and Alpelisib. nih.govnih.gov Derivatives have shown inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. nih.govnih.gov
Infectious Diseases Viral enzymes, Bacterial cell wall componentsDerivatives of 2-aminothiazole have exhibited antiviral (including against influenza A) and antibacterial activities. mdpi.comuq.edu.au
Inflammatory Disorders Cyclooxygenase (COX) enzymes, CytokinesThe 2-aminothiazole nucleus is found in anti-inflammatory drugs and derivatives have shown anti-inflammatory properties. nih.govderpharmachemica.com
Neurodegenerative Diseases Acetylcholinesterase (AChE)Certain thiazole (B1198619) derivatives have been investigated for their potential in treating Alzheimer's disease. researchgate.net

Systematic screening of this compound against panels of kinases, proteases, and other enzyme families, as well as in various disease-specific cellular models, could reveal unexpected activities. Furthermore, exploring its potential as a modulator of protein-protein interactions is another promising avenue. nih.gov

Application in Emerging Drug Modalities (e.g., PROTACs, ADCs, Molecular Glues)

The field of drug discovery is moving beyond traditional small molecule inhibitors towards innovative modalities that can target proteins in novel ways. The chemical structure of this compound, with its reactive amine group and thiazole ring, makes it a potentially attractive building block for these emerging technologies.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The 2-aminothiazole moiety could serve as a ligand for a protein of interest. Future research could focus on conjugating this compound to a known E3 ligase-binding motif to create novel PROTACs.

Antibody-Drug Conjugates (ADCs): ADCs combine the targeting specificity of an antibody with the cytotoxic potency of a small molecule drug. If this compound is found to have potent cytotoxic activity against cancer cells, it could be developed as a payload for an ADC. Its chemical handles could be used for conjugation to a linker and then to an antibody targeting a tumor-specific antigen.

Molecular Glues: These are small molecules that induce or stabilize interactions between two proteins that would not normally interact. Given that 2-aminothiazole derivatives have been shown to modulate protein-protein interactions, it is conceivable that derivatives of this compound could be discovered to act as molecular glues, potentially for therapeutic benefit. nih.gov

Table 2: Conceptual Applications of this compound in Emerging Drug Modalities

Drug ModalityPotential Role of this compoundResearch Focus
PROTACs Warhead to bind to a target protein of interest.Synthesis of bifunctional molecules incorporating the compound and an E3 ligase ligand.
ADCs Cytotoxic payload to be delivered to cancer cells.Evaluation of cytotoxic potential and development of conjugation strategies.
Molecular Glues Inducer or stabilizer of protein-protein interactions.High-throughput screening to identify protein pairs whose interaction is modulated by the compound.

Development of Advanced Delivery Systems (Conceptual, Preclinical)

The therapeutic efficacy of a drug is often dependent on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems can improve the pharmacokinetic and pharmacodynamic properties of a drug, enhance its solubility, and reduce off-target side effects. For this compound, the development of such systems is a key area for future preclinical research.

Nanoparticle-based Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its stability, and solubility, and allow for targeted delivery to specific tissues or cells. researchgate.net

Conjugation to Targeting Moieties: The amine group on the compound provides a convenient point for conjugation to molecules that can direct it to specific cellular targets. For instance, conjugation to amino acids or peptides could enhance cell permeability and selectivity. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.gov These computational tools can be instrumental in accelerating the development of this compound and its derivatives.

Predictive Modeling: AI/ML algorithms can be trained on existing data for 2-aminothiazole derivatives to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel analogs of this compound. nih.gov

De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.

Target Identification: AI can analyze vast biological datasets to identify novel potential targets for this compound. scitechdaily.com

Table 3: Potential Integration of AI/ML in the Development of this compound

AI/ML ApplicationDescriptionPotential Impact
QSAR Modeling Develop quantitative structure-activity relationship models to predict the activity of new derivatives. nih.govAccelerate the identification of lead compounds with improved potency and selectivity.
Virtual Screening Screen large virtual libraries of compounds against biological targets to identify potential hits.Reduce the time and cost of initial hit identification.
ADMET Prediction Predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogs.Improve the success rate of preclinical and clinical development.

Collaborative Research Opportunities and Public-Private Partnerships

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative approach. Public-private partnerships can bring together the diverse expertise and resources needed to advance this compound from the laboratory to the clinic.

Academic-Industry Collaborations: Academic research institutions can provide deep expertise in basic science and disease biology, while pharmaceutical companies can offer resources for drug development, clinical trials, and commercialization.

Consortia and Research Networks: The formation of research consortia focused on the development of aminothiazole-based therapeutics could foster data sharing, standardize research methodologies, and accelerate progress in the field.

By embracing these future research directions, the scientific community can work towards unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to the development of new and effective treatments for a range of diseases.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Morpholinothiazol-4-amine hydrochloride?

The synthesis typically involves cyclization of precursors like 4-morpholinothiazole derivatives under basic conditions. Key parameters include:

  • Solvent choice : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
  • Catalysts : Bases like potassium carbonate to facilitate deprotonation and cyclization .
  • Temperature : Controlled heating (e.g., 80–100°C) to accelerate reaction rates while minimizing side products . Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt .

Q. How is this compound characterized post-synthesis?

Standard analytical techniques include:

  • NMR spectroscopy : To confirm the presence of morpholine and thiazole protons (e.g., δ 3.5–4.0 ppm for morpholine, δ 6.5–7.5 ppm for thiazole) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., C₇H₁₀ClN₃OS) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound is explored for:

  • Kinase inhibition : Structural similarity to ATP-binding motifs allows targeting of kinases like PI3K or EGFR .
  • Antimicrobial activity : Thiazole derivatives disrupt bacterial cell wall synthesis .
  • Biochemical probes : Functionalization of the amine group enables conjugation with fluorophores or affinity tags .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale production?

Strategies include:

  • Catalyst screening : Testing palladium or copper salts to improve cyclization efficiency .
  • Solvent optimization : Replacing DMF with ethanol or acetonitrile to reduce toxicity and improve scalability .
  • Purification techniques : Using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Compound stability : Degradation under storage conditions (e.g., humidity, light) alters efficacy. Validate stability via HPLC before assays .
  • Dosage ranges : Use dose-response curves (IC₅₀/EC₅₀) to standardize activity comparisons .

Q. What experimental designs are recommended for studying kinase inhibition mechanisms?

  • Biochemical assays : ATP-Glo™ assays to measure kinase activity inhibition .
  • Structural analysis : Co-crystallization with target kinases for X-ray diffraction studies .
  • Control experiments : Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) to validate results .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-dependent stability : Test solubility and integrity in buffers (pH 2–9) to identify optimal storage conditions .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation using UV-spectroscopy .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., PDB ID: 1ATP) .
  • MD simulations : GROMACS simulations (100 ns) to assess binding stability and conformational changes .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.